2-Oxo-2-phenylethyl 5-methyl-2-furoate
Description
2-Oxo-2-phenylethyl 5-methyl-2-furoate is an ester derivative of 5-methyl-2-furoic acid, where the esterifying group is a 2-oxo-2-phenylethyl moiety. Structurally, it combines a furan ring substituted with a methyl group at the 5-position and a ketone-linked phenyl group at the ester side chain. This configuration distinguishes it from simpler esters like methyl 5-methyl-2-furoate (C₇H₈O₃), which lacks the aromatic and ketone functionalities .
For instance, substituted phenacyl bromides have been used in multi-step syntheses to introduce aryl-ketone groups into furan derivatives (e.g., in the preparation of sulfonamide antimicrobial agents) . Such approaches could be adapted for this compound, involving esterification of 5-methyl-2-furoic acid with 2-bromoacetophenone derivatives under basic conditions.
Properties
CAS No. |
898502-34-6 |
|---|---|
Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24g/mol |
IUPAC Name |
phenacyl 5-methylfuran-2-carboxylate |
InChI |
InChI=1S/C14H12O4/c1-10-7-8-13(18-10)14(16)17-9-12(15)11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI Key |
OXKDQNJAHGFDEZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C(=O)OCC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(O1)C(=O)OCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 5-methyl-2-furoate (C₇H₈O₃)
- Structure : A methyl ester of 5-methyl-2-furoic acid.
- Properties : Exhibits a sweet, fruity aroma and antioxidant activity, making it valuable in food and beverage industries .
- Synthesis: Produced via esterification of 5-methyl-2-furoic acid with methanol.
- Applications : Primarily used as a flavor enhancer.
[2-(Furan-2-ylmethylamino)-2-oxoethyl] 5-[(4-fluorophenyl)sulfamoyl]-2-methylbenzoate (C₂₁H₁₉FN₂O₆S)
- Structure: Incorporates a sulfamoyl benzoate core linked to a furan-amino-ketone group.
- Synthesis : Likely involves coupling of sulfamoyl benzoic acid derivatives with furan-containing amines.
5-(Substituted Phenyl)-N-(2-Oxo-2-(Substituted Phenyl)ethyl)-N-methylfuran-2-sulfonamides (e.g., 4a-4m)
- Structure : Furan-sulfonamide hybrids with aryl-ketone side chains.
- Properties : Demonstrated antimicrobial activity against bacterial and fungal strains, attributed to the sulfonamide moiety and aryl substituents .
- Synthesis : Multi-step process involving chlorosulfonation, amine coupling, and Suzuki-Miyaura cross-coupling .
β-Lactam Derivatives (e.g., (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid)
- Structure: Complex bicyclic β-lactam cores with aminoacyl side chains.
- Properties : Antibacterial activity, typical of penicillin-like compounds .
- Relevance : While structurally distinct, these highlight the role of ketone and aromatic groups in bioactive molecules.
Comparative Analysis Table
Key Findings and Implications
- This is analogous to sulfonamide derivatives, where aryl-ketone groups contribute to antimicrobial efficacy .
- Synthetic Flexibility : The compound’s synthesis could borrow from methodologies used for sulfonamide derivatives, such as Suzuki-Miyaura cross-coupling for aryl group introduction .
- Antioxidant vs. Antimicrobial Roles : While methyl 5-methyl-2-furoate is established as an antioxidant, the phenyl-ketone moiety in the target compound may broaden its utility to antimicrobial applications, pending empirical validation.
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